2'-amino-1-(hydroxymethyl)-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile
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Overview
Description
2’-amino-1-(hydroxymethyl)-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles. These compounds are known for their unique structural features and significant biological activities. The spiro structure, which involves a single atom acting as a bridge between two rings, imparts unique chemical and physical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1-(hydroxymethyl)-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile typically involves a three-component reaction. This reaction includes isatins, cyanoacetic acid derivatives, and α-methylenecarbonyl compounds (such as β-dicarbonyl compounds, activated phenols, and OH-substituted heterocycles) in ethanol, with triethylamine as a catalyst . The reaction proceeds selectively to form the desired spiro[indole-pyran] structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be considered to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2’-amino-1-(hydroxymethyl)-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
2’-amino-1-(hydroxymethyl)-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-amino-1-(hydroxymethyl)-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows the compound to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: This compound shares a similar spiro structure and has been studied for its fluorescence properties and potential as a chemosensor for heavy metals.
Spiro[indole-3,4’-pyran]-2-ones: These compounds are synthesized using similar methods and have been explored for their biological activities.
Uniqueness
2’-amino-1-(hydroxymethyl)-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile is unique due to its specific combination of functional groups and the spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H13N3O5 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2'-amino-1-(hydroxymethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C18H13N3O5/c1-9-6-13-14(16(23)25-9)18(11(7-19)15(20)26-13)10-4-2-3-5-12(10)21(8-22)17(18)24/h2-6,22H,8,20H2,1H3 |
InChI Key |
HAMWRFRJBAUGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)CO)C(=C(O2)N)C#N |
Origin of Product |
United States |
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